[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate
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Overview
Description
[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxycarbonyl group: This step may involve esterification reactions using methanol and a suitable acid catalyst.
Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group: This step can be accomplished through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase.
Methylammonium lead halide:
Adapalene Related Compound E: A reference standard used in pharmaceutical research.
Uniqueness
[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C38H36O9 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3 |
InChI Key |
AGFANOADWIIWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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